molecular formula C44H82O13 B12850701 palmitoyl(-1)[palmitoyl(-3)]Fruf(b2-1a)Glc

palmitoyl(-1)[palmitoyl(-3)]Fruf(b2-1a)Glc

Cat. No.: B12850701
M. Wt: 819.1 g/mol
InChI Key: TVGYWUMHPBBDFN-LXCJDVRASA-N
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Description

Sucrose dipalmitate is an ester derived from sucrose and palmitic acid. It is a non-ionic surfactant with the chemical formula C₄₄H₈₂O₁₃ and a molecular weight of 819.1141 g/mol . This compound is known for its emulsifying properties and is used in various industrial applications, including cosmetics and food products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sucrose dipalmitate can be synthesized through the esterification of sucrose with palmitic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .

Industrial Production Methods

In industrial settings, sucrose dipalmitate is produced using transesterification methods. This involves the reaction of sucrose with methyl or ethyl esters of palmitic acid. The process is catalyzed by either chemical or enzymatic catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Sucrose dipalmitate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Sucrose and palmitic acid.

    Oxidation: Various oxidation products depending on the oxidizing agent used.

    Substitution: Ester derivatives with different functional groups.

Mechanism of Action

The mechanism of action of sucrose dipalmitate is primarily based on its ability to reduce surface tension and form stable emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to stabilize mixtures of water and oil. This property is particularly useful in the formulation of cosmetics and food products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sucrose dipalmitate is unique due to its dual esterification with palmitic acid, which enhances its emulsifying properties compared to monoesters. This makes it particularly effective in applications requiring strong emulsification and stabilization .

Properties

Molecular Formula

C44H82O13

Molecular Weight

819.1 g/mol

IUPAC Name

[(2S,3S,4R,5R)-3-hexadecanoyloxy-4-hydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate

InChI

InChI=1S/C44H82O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(47)53-33-44(57-43-41(52)40(51)38(49)34(31-45)54-43)42(39(50)35(32-46)56-44)55-37(48)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,38-43,45-46,49-52H,3-33H2,1-2H3/t34-,35-,38-,39-,40+,41-,42+,43-,44+/m1/s1

InChI Key

TVGYWUMHPBBDFN-LXCJDVRASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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